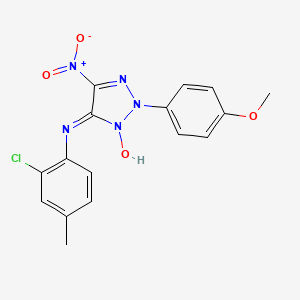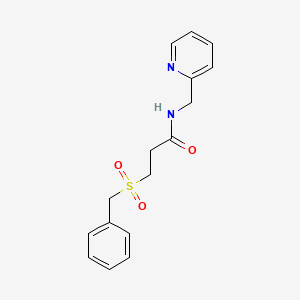![molecular formula C28H35N3O3 B4199553 N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)
N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide
Overview
Description
BMS-986177 is a small molecule inhibitor that was discovered by Bristol-Myers Squibb. It belongs to the class of compounds known as piperidine carboxamides and has a molecular weight of 543.67 g/mol. BMS-986177 has been shown to inhibit the activity of a specific enzyme called acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis.
Mechanism of Action
BMS-986177 inhibits the activity of N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide, which is a critical enzyme in the biosynthesis of fatty acids. This compound catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for fatty acid synthesis. By inhibiting this compound, BMS-986177 reduces the availability of malonyl-CoA, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of NASH, BMS-986177 has been shown to reduce liver fat accumulation, improve liver function, and reduce inflammation. In animal models of type 2 diabetes, BMS-986177 has been shown to improve glucose tolerance and insulin sensitivity. In animal models of cancer, BMS-986177 has been shown to inhibit tumor growth and reduce metastasis.
Advantages and Limitations for Lab Experiments
BMS-986177 has several advantages for lab experiments. It has good solubility in aqueous and organic solvents, which makes it easy to use in various assays. It also has good stability in vitro and in vivo, which allows for long-term studies. However, BMS-986177 has some limitations as well. It has low oral bioavailability, which limits its use in oral dosing studies. It also has a short half-life in vivo, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the study of BMS-986177. One area of interest is the development of BMS-986177 as a potential treatment for NASH and other metabolic disorders. Another area of interest is the use of BMS-986177 in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of BMS-986177 in humans. Overall, BMS-986177 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Scientific Research Applications
BMS-986177 has been extensively studied in preclinical models for the treatment of various diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cancer. In preclinical studies, BMS-986177 has been shown to reduce liver fat accumulation, improve glucose tolerance, and inhibit tumor growth.
properties
IUPAC Name |
N-[3,5-bis(2-methylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3/c1-19-10-12-22(13-11-19)26(32)29-25-17-23(27(33)30-14-6-4-8-20(30)2)16-24(18-25)28(34)31-15-7-5-9-21(31)3/h10-13,16-18,20-21H,4-9,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFMFRZPKGOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)C)C(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)

![N-(2-methylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4199489.png)

![N-(4-fluorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4199504.png)

![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)
![N'-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199535.png)

![6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B4199549.png)
![N-[5-({2-[(4-acetylphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4199554.png)

![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B4199562.png)
